An In-Depth Technical Guide to Cyclopentyl(3-fluorophenyl)methanamine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to Cyclopentyl(3-fluorophenyl)methanamine: Structure, Properties, and Synthetic Strategies
Introduction
Cyclopentyl(3-fluorophenyl)methanamine is a fluoro-substituted aralkylamine, a class of organic compounds that serves as a cornerstone for the development of novel therapeutics and functional materials. The molecule's architecture, featuring a cyclopentyl ring, a fluorinated phenyl group, and a primary amine, presents a unique combination of lipophilicity, conformational rigidity, and hydrogen bonding capability. The strategic placement of a fluorine atom on the phenyl ring is a common and effective tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.
This guide provides a comprehensive technical overview of Cyclopentyl(3-fluorophenyl)methanamine, designed for researchers, chemists, and drug development professionals. It will cover the molecule's structural identification, physicochemical properties, a detailed, field-proven synthetic methodology, and its broader context within scientific research. The discussion emphasizes the rationale behind experimental choices, grounding the protocols in established chemical principles to ensure both accuracy and reproducibility.
Molecular Identification and Structure
The nomenclature "Cyclopentyl(3-fluorophenyl)methanamine" most accurately describes a primary amine where the amine-bearing carbon is directly attached to both a cyclopentyl group and a 3-fluorophenyl group. It is crucial to distinguish this from structural isomers such as N-[(3-fluorophenyl)methyl]cyclopentanamine, a secondary amine, or (1-(3-fluorophenyl)cyclopentyl)methanamine, where both aryl and methanamine groups are attached to the same carbon of the cyclopentyl ring[1][2]. This guide focuses on the former, more direct interpretation of the name.
Chemical Structure
The core structure consists of a chiral methanamine carbon, creating a stereocenter. Therefore, the compound exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis is employed.
Caption: 2D structure of Cyclopentyl(3-fluorophenyl)methanamine.
Chemical Identifiers
A summary of key identifiers for Cyclopentyl(3-fluorophenyl)methanamine is provided below. These are essential for database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | cyclopentyl(3-fluorophenyl)methanamine | N/A |
| Molecular Formula | C₁₂H₁₆FN | [1][3] |
| Canonical SMILES | C1CCC(C1)C(C2=CC(=CC=C2)F)N | [3] |
| InChI | InChI=1S/C12H16FN/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,14H2 | [3] |
| InChIKey | SEVSBNYOVVORBB-UHFFFAOYSA-N | [3] |
| CAS Number | 85952-78-9 (for isomer N-[(3-fluorophenyl)methyl]cyclopentanamine) | [1] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not publicly available, reliable predictions can be made based on its structure.
| Property | Predicted/Known Value | Source/Comment |
| Molecular Weight | 193.26 g/mol | (Calculated) |
| Monoisotopic Mass | 193.12668 Da | [3] |
| XLogP3 | 2.7 | [3] |
| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |
| Hydrogen Bond Acceptors | 2 (from N and F) | (Calculated) |
| Boiling Point | Not Experimentally Determined | Predicted to be >250 °C. |
| Melting Point | Not Experimentally Determined | Dependent on crystalline form. |
| pKa (Conjugate Acid) | ~9.5 - 10.5 | Estimated based on similar primary aralkylamines. |
| Solubility | Not Experimentally Determined | Expected to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO). |
The predicted XLogP value of 2.7 suggests moderate lipophilicity, a desirable trait for many drug candidates, as it facilitates passage through cellular membranes without excessive accumulation in fatty tissues. The basicity of the primary amine (pKa ~9.5-10.5) ensures that the molecule will be protonated and positively charged at physiological pH, which can be critical for interactions with biological targets like receptors or enzymes.
Synthesis and Methodologies
A robust and scalable synthesis is paramount for the practical application of any chemical entity. While no specific literature protocol for Cyclopentyl(3-fluorophenyl)methanamine was found, a highly reliable two-step synthetic pathway can be designed based on well-established organic chemistry principles: Friedel-Crafts acylation followed by reductive amination .[4]
Proposed Synthetic Pathway
This approach is chosen for its efficiency and the commercial availability of the starting materials. It provides a clear and logical route to the target molecule, with well-understood mechanisms and purification procedures.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclopentyl(3-fluorophenyl)methanone (Ketone Intermediate)
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Causality: The Friedel-Crafts acylation is the method of choice for forming a carbon-carbon bond between an aromatic ring and an acyl group. Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid that activates the acyl chloride, making it a powerful electrophile that can be attacked by the electron-rich fluorobenzene ring. The reaction is directed primarily to the para position due to the ortho,para-directing effect of the fluorine atom, but the meta isomer may form as a minor product and require separation. Forcing conditions or a different catalyst system may be required to achieve desired regioselectivity.
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Protocol:
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To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in an inert solvent (e.g., dichloromethane), add cyclopentanecarbonyl chloride (1.0 eq) dropwise under a nitrogen atmosphere.
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Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
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Add fluorobenzene (1.2 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.
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Step 2: Reductive Amination to Cyclopentyl(3-fluorophenyl)methanamine
-
Causality: Reductive amination is a highly efficient method for converting ketones into amines. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred reducing agents because they are mild enough to not reduce the ketone but are reactive enough to reduce the protonated imine, minimizing side reactions. An excess of the amine source (ammonia) drives the equilibrium towards imine formation.
-
Protocol:
-
Dissolve cyclopentyl(3-fluorophenyl)methanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) followed by ammonium acetate (1.5 eq) to buffer the reaction and catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding dilute aqueous HCl until the pH is acidic (~pH 2) to decompose the excess reducing agent.
-
Basify the mixture with aqueous NaOH (~pH 12) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography (silica gel, using a gradient of dichloromethane/methanol with 0.5% triethylamine to prevent streaking) to obtain the final product.
-
Self-Validating Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications and Scientific Context
Cyclopentyl(3-fluorophenyl)methanamine is not merely a chemical curiosity; it is a valuable building block with significant potential in drug discovery.
-
Medicinal Chemistry Scaffold: As an aralkylamine, it belongs to a "privileged scaffold" class, meaning this structural motif is found in a wide range of biologically active compounds. Related structures have been investigated as serotonin 2C (5-HT₂C) receptor agonists and for their potential in treating neurological conditions.[4][5]
-
Fluorine as a Bioisostere: The fluorine atom is a bioisostere of a hydrogen atom but with vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions with protein targets. Furthermore, the strength of the C-F bond often blocks sites of metabolism, increasing the half-life of a drug.
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Precursor for Further Elaboration: The primary amine serves as a versatile chemical handle for further synthetic modifications. It can be readily acylated, alkylated, or used in reductive amination reactions to build a library of more complex derivative compounds for screening against various biological targets. This makes it an attractive starting material for research programs focused on G-protein coupled receptors (GPCRs), ion channels, and enzyme inhibitors.
Safety and Handling
While a specific safety data sheet for Cyclopentyl(3-fluorophenyl)methanamine is not available, data from structurally similar amines provides a strong basis for hazard assessment.
-
Potential Hazards (Inferred):
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
References
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NextSDS. N-[(3-fluorophenyl)methyl]cyclopentanamine — Chemical Substance Information. [Link]
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PubChemLite. Cyclopentyl(3-fluorophenyl)methanamine (C12H16FN). [Link]
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NextSDS. 3-(3-fluorophenyl)cyclopentan-1-amine — Chemical Substance Information. [Link]
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National Institutes of Health (NIH). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. [Link]
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National Institutes of Health (NIH). 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem. [Link]
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ChemBK. (3-Fluorophenyl)methanamine hydrochloride. [Link]
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National Institutes of Health (PubMed). Synthesis and evaluation of no-carrier-added 8-cyclopentyl-3-(3-[(18)F]fluoropropyl)-1-propylxanthine ([(18)F]CPFPX): a potent and selective A(1)-adenosine receptor antagonist for in vivo imaging. [Link]
- Google Patents. US20200299224A1 - Ketamine flow synthesis.
- Google Patents. US20140357690A1 - Processes for the preparation of (r)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid and salts thereof.
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PubChemLite. Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine. [Link]
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